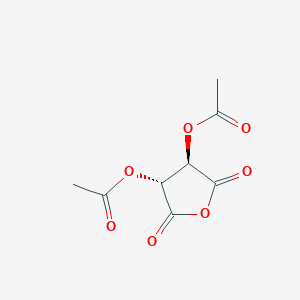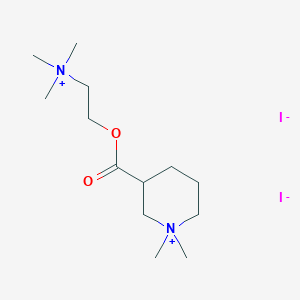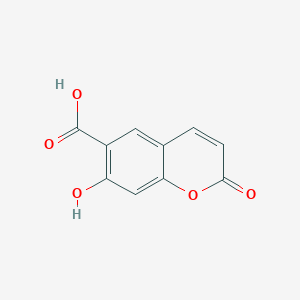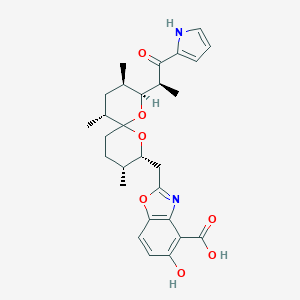
(+)-二乙酰基-L-酒石酸酐
描述
Synthesis Analysis
The synthesis of (+)-Diacetyl-L-tartaric anhydride involves the reaction of L-tartaric acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid, leading to the formation of L-diacetyltartaric anhydride. This compound is then treated with water in acetone to afford diacetyltartaric acid, with a total yield and optical rotation of 75% and 99%, respectively (Shi Xiao-xin, 2005).
Molecular Structure Analysis
A study on the molecular and crystal structures of mono-benzoyl tartaric acid and its anhydride, which are closely related to diacetyl-tartaric acid anhydrides, revealed that these compounds adopt specific conformations that facilitate strong intermolecular interactions. These interactions are critical for the compound's reactivity and its ability to form crystalline structures (Madura et al., 2010).
Chemical Reactions and Properties
Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides, depending on the substituents present on the aromatic ring. This reactivity is leveraged in the synthesis of complex organic compounds, showcasing the compound's versatility in organic synthesis (Naz et al., 2010).
科学研究应用
对映体的结晶:(+)-二乙酰基-L-酒石酸酐可以使环状 β-羟基醚的对映体结晶,提高选择性和结晶能力。该应用在不对称合成和手性拆分领域中具有重要意义 (Mravik 等,1996)。
药物应用:相关化合物 L-酒石酸已被发现可以降低血糖,改善口服葡萄糖耐量,并改善糖尿病大鼠的脂质谱,表明其潜在的治疗应用 (Amssayef & Eddouks, 2022)。
有机合成中的催化:(+)-酒石酸催化 1,2-二氢萘-1-甲醛的对映选择性合成,具有高对映体比和优异的非对映选择性,在合成化学中发挥着至关重要的作用 (Luan 等,2015)。
工业应用:L(+)-酒石酸广泛应用于葡萄酒、食品和制药行业。其生产技术不断发展,以确保消费者的质量和来源 (Leirose 等,2018)。
建筑材料:酒石酸在砂浆中作为高效减水剂,延长可操作时间并影响水化和抗压强度,表明其在建筑材料中的用途 (Coppola 等,2018)。
对映体分离:用 (+)-二乙酰基-L-酒石酸酐功能化的 UiO-66-NH2@SiO2 已成功用于分离小对映体,包括 α-氨基酸 (Liu 等,2022)。
皮肤病学应用:类似于神经酰胺的长链酒石酸二酰胺可以取代角质层脂质基质模型中的神经酰胺,表明其潜在的皮肤病学应用 (Sinkó 等,2010)。
酰亚胺和酰胺的合成:二乙酰基-L-酒石酸酐与芳香伯胺反应生成酰亚胺和酰胺,这是有机化学中感兴趣的反应 (Naz 等,2010)。
气体制备:可以使用二乙酰酒石酸酐法制备碳亚氧化物气体,该方法可以净化气体并允许在石英吸收池中精确调节气体压力 (Badger & Barton, 1934)。
食品工业:二乙酰酒石酸甘油二酯可以从乳制品和非乳制咖啡伴侣粉中提取,表明其在食品工业中的作用 (Inoue 等,1981)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(+)-Diacetyl-L-tartaric anhydride | |
CAS RN |
6283-74-5 | |
| Record name | (+)-Diacetyl-L-tartaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTARTARIC ANHYDRIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7XNF76O0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (+)-Diacetyl-L-tartaric anhydride in analytical chemistry?
A1: (+)-Diacetyl-L-tartaric anhydride (DATAN) is primarily used as a chiral derivatizing agent for separating and quantifying enantiomers, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. [, , ] This technique is particularly useful for studying biologically relevant molecules like D- and L-2-hydroxyglutarate, which have distinct metabolic pathways and clinical implications. []
Q2: How does (+)-Diacetyl-L-tartaric anhydride facilitate enantiomeric separation in LC-MS?
A2: DATAN reacts with chiral compounds containing hydroxyl (-OH) or amine (-NH2) groups, forming diastereomers. [] These diastereomers, unlike enantiomers, have different physicochemical properties, allowing for separation using conventional achiral chromatography columns. [] This separation enables the identification and quantification of each enantiomer in a mixture. []
Q3: Can you provide specific examples of compounds analyzed using DATAN derivatization coupled with LC-MS?
A3: DATAN derivatization, followed by LC-MS, has been successfully employed to quantify D- and L-2-hydroxyglutarate in urine, plasma, and other biological fluids. [, , ] This technique has also been applied to analyze D- and L-lactate levels in type 2 diabetes patients. [] Additionally, it has been used for the enantiomeric determination of vigabatrin, an antiepileptic drug. []
Q4: Beyond analytical chemistry, are there other applications of (+)-Diacetyl-L-tartaric anhydride?
A4: Yes, DATAN is also utilized in material science. Researchers have incorporated it into the synthesis of chiral functionalized UiO-66-NH2@SiO2. [] This material leverages the domain-limiting effect from the metal-organic framework's micropore structure, showing promise for enhancing stereoselectivity in separating small enantiomers, including α-amino acids and small alkaline enantiomers. []
Q5: Are there any known limitations or challenges associated with using (+)-Diacetyl-L-tartaric anhydride for derivatization?
A5: While DATAN is a valuable tool, researchers should be aware of potential limitations. These may include:
Q6: Where can researchers find further information and resources about (+)-Diacetyl-L-tartaric anhydride and its applications?
A6: Researchers can consult the cited scientific publications for detailed methodologies, experimental conditions, and results related to DATAN applications. [, , , , , ] Chemical suppliers, databases like PubChem and ChemSpider, and scientific literature databases like PubMed and Scopus can provide additional information on the compound's properties, safety data, and related research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)











